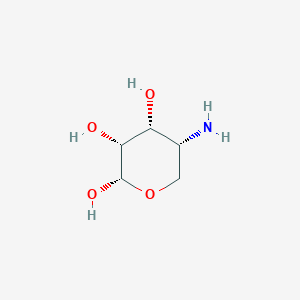![molecular formula C10H14O2 B13793848 3-Hydroxy-4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B13793848.png)
3-Hydroxy-4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 3-Hydroxy-4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-3-en-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by the reaction of 4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-3-en-2-one with suitable reagents . Industrial production methods often involve the extraction of umbellulone from natural sources, such as the essential oils of Umbellularia californica .
Análisis De Reacciones Químicas
3-Hydroxy-4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-3-en-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of umbellulone can lead to the formation of corresponding carboxylic acids .
Aplicaciones Científicas De Investigación
3-Hydroxy-4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-3-en-2-one has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of various organic compounds . In biology and medicine, umbellulone exhibits antimicrobial activity and is studied for its potential therapeutic applications . It is also used in the industry for the production of fragrances and flavors due to its unique aroma .
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-3-en-2-one involves its interaction with molecular targets and pathways. Umbellulone is known to influence the trigeminovascular system, which is associated with headache induction . It is hypothesized to activate the TRPA1 receptor, leading to the release of neuropeptides and subsequent headache symptoms .
Comparación Con Compuestos Similares
3-Hydroxy-4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-3-en-2
Propiedades
Fórmula molecular |
C10H14O2 |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
3-hydroxy-4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-3-en-2-one |
InChI |
InChI=1S/C10H14O2/c1-5(2)10-4-7(10)6(3)8(11)9(10)12/h5,7,11H,4H2,1-3H3 |
Clave InChI |
BQLGTGPKWAIGFH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C2(C1C2)C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methylpyrido[1,2-a]benzimidazol-8-ol](/img/structure/B13793766.png)
![2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13793776.png)
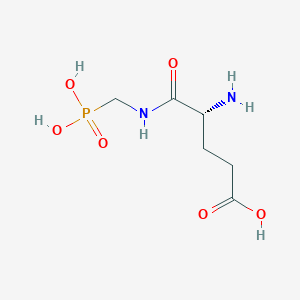
![Benzoic acid, 2-[(3,5,5-trimethylhexylidene)amino]-, methyl ester](/img/structure/B13793779.png)

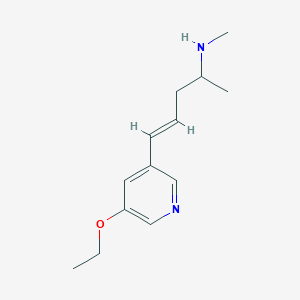

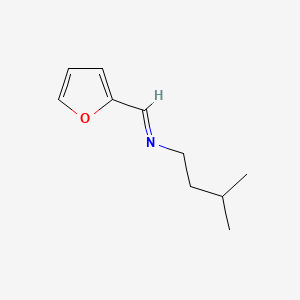
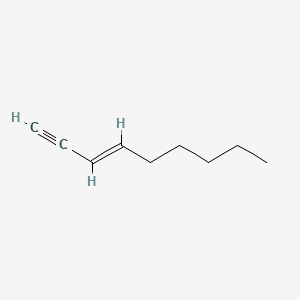
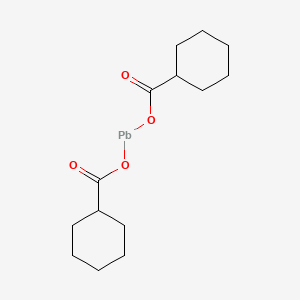
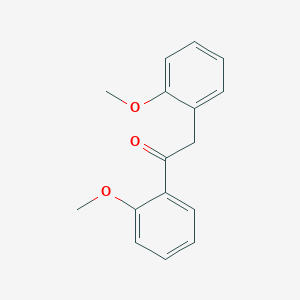

![1-Chloro-2-[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B13793861.png)
